molecular formula C13H9FO B6360228 [1,1'-Biphenyl]-4-carbonyl fluoride CAS No. 2714-87-6

[1,1'-Biphenyl]-4-carbonyl fluoride

Cat. No.: B6360228
CAS No.: 2714-87-6
M. Wt: 200.21 g/mol
InChI Key: LBBFCPWRSLIXNI-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-carbonyl fluoride (CAS 2714-87-6) is a versatile organic building block with the molecular formula C₁₃H₉FO and a molecular weight of 200.21 g/mol. This compound is characterized as a white to pale yellow solid . It has a predicted boiling point of 312.6 °C and a melting point range of 56-60 °C . As a carbonyl fluoride derivative of biphenyl, this reagent is a valuable precursor in synthetic organic chemistry, particularly in the construction of complex molecules featuring the biphenyl scaffold. The highly reactive acyl fluoride group (C(=O)F) makes it an excellent electrophile for nucleophilic acyl substitution reactions, allowing researchers to efficiently synthesize amides, esters, and other carbonyl-containing derivatives under mild conditions. Its application is crucial in pharmaceutical research and materials science for the development of novel compounds. Researchers should note that this compound requires careful handling and storage under an inert atmosphere at refrigerated temperatures (2-8 °C) to maintain stability and purity . According to GHS guidelines, it carries the signal word "Danger" and is associated with hazard statements H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . This product is intended For Research Use Only and is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylbenzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBFCPWRSLIXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293137
Record name [1,1′-Biphenyl]-4-carbonyl fluoride
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Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2714-87-6
Record name [1,1′-Biphenyl]-4-carbonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2714-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 1,1 Biphenyl 4 Carbonyl Fluoride

Reaction Pathways in Acyl Fluoride (B91410) Transformations

Acyl fluorides, including [1,1'-Biphenyl]-4-carbonyl fluoride, engage in several key reaction pathways, dictated by the reagents, catalysts, and conditions employed. These transformations leverage the distinct electronic properties of the carbon-fluorine bond within the acyl group.

Nucleophilic Acylation Mechanisms

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. Acyl fluorides are recognized as versatile electrophiles for these transformations due to their unique balance of stability and reactivity. chemrxiv.orgsynthical.com Unlike more reactive acyl chlorides, acyl fluorides exhibit greater stability, making them more tolerant of various functional groups. chemrxiv.org

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.combyjus.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon of this compound. This attack breaks the C=O π-bond and forms a tetrahedral alkoxide intermediate. byjus.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the C=O π-bond, leading to the expulsion of the fluoride ion (F⁻) as the leaving group. masterorganicchemistry.com

The reactivity of acyl derivatives in these substitutions is inversely related to the basicity of the leaving group; a weaker base is a better leaving group. byjus.com Fluoride is a stronger base than chloride, which explains the lower reactivity and higher stability of acyl fluorides compared to acyl chlorides. byjus.com Despite this, they are sufficiently reactive to couple with strong nucleophiles like amines, alkoxides, and carbanions, enabling the synthesis of amides, esters, and ketones. chemrxiv.orgsynthical.com This controlled reactivity is particularly advantageous in complex syntheses, such as peptide coupling, where it can reduce side reactions like epimerization. chemrxiv.org

Decarbonylative Coupling Pathways

A significant pathway for acyl fluorides involves transition-metal-catalyzed decarbonylative cross-coupling. In these reactions, the -COF group is cleaved, and the aryl moiety is coupled with another partner, following the loss of carbon monoxide (CO). This strategy transforms an abundant carboxylic acid derivative into a versatile aryl source for building complex molecules. oup.comsci-hub.se

The general mechanism, typically involving palladium or nickel catalysts, proceeds through several key steps:

Oxidative Addition: A low-valent metal complex, such as Pd(0), undergoes oxidative addition into the carbon-acyl bond of the acyl fluoride to form an arylacylpalladium(II) complex.

Decarbonylation: This intermediate then loses a molecule of carbon monoxide to generate an arylpalladium(II) fluoride complex.

Transmetalation or Nucleophilic Attack: The arylpalladium(II) species reacts with a nucleophile or a transmetalating agent (e.g., organoboron or organostannane reagents). oup.com

Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the catalytically active metal(0) species.

This pathway has been successfully applied in various transformations, including decarbonylative cyanation, borylation, alkylation, and Stille couplings, demonstrating the broad utility of acyl fluorides as arylating agents. oup.comacs.orgacs.org

Fluorination Mechanisms (e.g., nucleophilic, radical)

While acyl fluorides can act as fluoride sources in some contexts, this compound is more commonly investigated as a substrate in fluorination reactions, particularly deoxyfluorination to form trifluoromethyl groups. A notable example is its conversion to 4-(trifluoromethyl)-1,1'-biphenyl. beilstein-journals.org

A proposed mechanism for the deoxyfluorination of this compound using a combination of FLUOLEAD® and Olah's reagent (nHF·pyridine) involves the following steps: beilstein-journals.org

Activation of Fluorinating Agent: The fluorinating agent (FLUOLEAD®) is first activated by hydrogen fluoride (HF) via hydrogen bonding.

Nucleophilic Attack: The carbonyl oxygen of this compound acts as a nucleophile, attacking the activated fluorinating agent.

Intermediate Formation: This leads to the formation of a key intermediate, which is further activated by HF.

Deoxyfluorination: The activated intermediate undergoes deoxyfluorination to furnish the final trifluoromethylated product, 4-(trifluoromethyl)-1,1'-biphenyl. beilstein-journals.org

This process showcases how the carbonyl group of the acyl fluoride can be transformed into a geminal difluoride and subsequently a trifluoromethyl group, highlighting its role as a precursor in building highly fluorinated motifs.

Role of Catalysts and Reagents

Catalysts and reagents are pivotal in directing the reaction of this compound down a specific mechanistic pathway, enabling a wide range of synthetic applications.

Palladium-Catalyzed Processes: Oxidative Addition and Reductive Elimination

Palladium catalysts are central to many transformations involving acyl fluorides, primarily through catalytic cycles built upon oxidative addition and reductive elimination steps. nih.govcapes.gov.br In the context of decarbonylative couplings, a Pd(0) catalyst initiates the cycle by oxidatively adding to the acyl fluoride. acs.orgacs.org

Catalytic Cycle for Decarbonylative Alkylation:

A representative example is the palladium-catalyzed decarbonylative alkylation of an aroyl fluoride with an alkylborane. acs.orgacs.org

Oxidative Addition: A Pd(0) complex, often stabilized by phosphine (B1218219) ligands, adds to the aroyl fluoride (ArCOF) to yield an acylpalladium(II) fluoride intermediate, [ArCO-Pd(II)-F].

Decarbonylation: The acylpalladium(II) complex extrudes carbon monoxide (CO) to form an arylpalladium(II) fluoride species, [Ar-Pd(II)-F].

Transmetalation: The alkylborane (R-B) transfers its alkyl group to the palladium center, displacing the fluoride ion and forming an aryl-alkyl-palladium(II) intermediate, [Ar-Pd(II)-R].

Reductive Elimination: This intermediate undergoes reductive elimination to form the C(sp²)-C(sp³) bond of the final product (Ar-R) and regenerate the active Pd(0) catalyst.

The choice of ligand is crucial; for instance, the hemilabile bidentate ligand dppe has been shown to be effective in retarding undesired side reactions like β-hydride elimination in decarbonylative alkylations. acs.org Similarly, ligands like Xantphos are essential for efficient decarbonylative cyanation. oup.com

Table 1: Palladium-Catalyzed Decarbonylative Reactions of Acyl Fluorides

Reaction TypeCatalyst SystemCoupling PartnerKey Mechanistic StepsReference
AlkylationPd(OAc)₂ / dppeAlkylboranesOxidative Addition, Decarbonylation, Transmetalation, Reductive Elimination acs.org
CyanationPd₂(dba)₃ / XantphosTrimethylsilyl cyanideOxidative Addition, Decarbonylation, Cyanide Transfer, Reductive Elimination oup.com
Reductive Cross-CouplingPd(OAc)₂ / Co(acac)₂Aryl BromidesOxidative Addition (Pd), Transmetalation (Co), Reductive Elimination rsc.org

Copper-Catalyzed Radical Fluorocarbonylation

While palladium catalysis is well-established, copper catalysis offers alternative, cost-effective pathways, often involving radical intermediates or high-valent copper species. nih.govrsc.org A hypothetical copper-catalyzed radical fluorocarbonylation starting from an aryl precursor and leading to a compound like this compound would likely proceed through a distinct mechanism.

Although direct examples involving this compound are not prevalent, a plausible mechanism can be inferred from related copper-catalyzed reactions, such as the fluoroalkylation of aryl halides. nih.govnih.gov

Plausible Mechanistic Cycle:

Formation of Active Cu(I) Species: The reaction would likely initiate from a Cu(I) salt, potentially stabilized by ligands like N-heterocyclic carbenes (NHCs). nih.govnih.gov

Single Electron Transfer (SET): The Cu(I) complex could engage in a single electron transfer with an aryl precursor (e.g., a diaryliodonium salt or an aryl halide under photoredox conditions) to generate an aryl radical.

Radical Carbonylation: The newly formed aryl radical would rapidly trap carbon monoxide (CO) to form an acyl radical.

Oxidative Addition/Fluoride Transfer: This acyl radical could be trapped by the resulting Cu(II) species to form a Cu(III)-acyl intermediate. Alternatively, the acyl radical could react with a fluoride source (e.g., AgF or KF) coordinated to a copper center. rsc.org

Reductive Elimination: The final acyl fluoride product would be formed via reductive elimination from a Cu(III)-acyl-fluoride intermediate, regenerating a Cu(I) species to continue the catalytic cycle.

This pathway avoids the direct oxidative addition of a stable bond and instead leverages the reactivity of radical intermediates, a common theme in modern copper catalysis. nih.gov Directing groups on the aryl substrate have been shown to be crucial in many copper-catalyzed reactions by stabilizing intermediates and facilitating the key oxidative addition or reductive elimination steps. nih.govrsc.org

Table 2: Comparison of Proposed Key Steps in Metal-Catalyzed Reactions

Catalyst SystemTypical Metal Oxidation StatesInitiation StepKey IntermediateFinal Bond-Forming Step
Palladium-Decarbonylative CouplingPd(0) / Pd(II)Oxidative Addition of ArCO-FAryl-Palladium(II) ComplexReductive Elimination
Copper-Radical Fluorocarbonylation (Plausible)Cu(I) / Cu(II) / Cu(III)Single Electron Transfer (SET) to form Aryl RadicalAcyl Radical / Cu(III)-Acyl ComplexReductive Elimination from Cu(III)

Nickel-Catalyzed Deamidative Fluorination Mechanisms

Nickel-catalyzed deamidative fluorination has emerged as a significant method for the synthesis of acyl fluorides from various amide precursors. rsc.org This transformation involves the cleavage of the robust amide C–N bond and the formation of a C–F bond. The versatility of this method allows for the conversion of a wide range of substrates, including aromatic and olefinic amides, into their corresponding acyl fluorides in good to excellent yields. rsc.org Consequently, this compound can be synthesized from [1,1'-biphenyl]-4-carboxamide using this approach.

The mechanisms of nickel-catalyzed reactions are often complex due to nickel's ability to access multiple oxidation states (0, I, II, III, IV) and its unique properties compared to other transition metals like palladium. oaepublish.com While the precise mechanism for every substrate is a subject of ongoing investigation, a plausible catalytic cycle for deamidative fluorination can be proposed based on established principles of nickel catalysis. oaepublish.comresearchgate.net The reaction likely initiates with the oxidative addition of an activated amide's C–N bond to a low-valent nickel(0) or nickel(I) species. This is followed by a step involving an electrophilic fluorinating reagent, leading to the formation of the acyl fluoride product and the regeneration of the active nickel catalyst through reductive elimination. rsc.org

In some nickel-catalyzed systems, particularly those involving C(sp³)-electrophiles or specific ligand sets, radical-chain pathways have been identified. oaepublish.comnih.gov For instance, a nickel(I) complex might serve as the chain-carrying radical in a process that deviates from the traditional Ni(0)/Ni(II) cycle. nih.gov Such complexities highlight that the intrinsic characteristics of the substrates and ligands can significantly influence the operative reaction mechanism. oaepublish.com

Activation Modes of Fluorinating Reagents

The success of fluorination reactions often hinges on the effective activation of the fluorine source. In transition-metal-catalyzed processes, electrophilic fluorinating reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are commonly employed. rsc.orgnih.govnih.gov

A key activation strategy involves the direct reaction of the transition metal catalyst with the electrophilic fluorine source. nih.govnih.gov This interaction can generate a high-valent metal-fluoride intermediate, for example, a Pd(IV)-F or a conceptually similar Ni(IV)-F species. nih.gov This catalytically formed metal-fluoride complex then acts as the potent fluorinating agent. This process allows for the fluorination of even weakly nucleophilic substrates that would not react with the original electrophilic fluorine source directly. nih.gov In one proposed mechanism, an electrophilic Pd(IV)-F species is formed from a Pd(II) precursor and Selectfluor®, which then carries out the fluorination. nih.gov

This activation mode is distinct from nucleophilic fluorination pathways, which face challenges due to the dual nature of the fluoride ion as both a nucleophile and a base. rsc.org The strong basicity of fluoride can lead to undesirable side reactions, and its tendency to form strong hydrogen bonds can diminish its nucleophilicity, often necessitating anhydrous conditions. nih.gov Electrophilic fluorination strategies that proceed via an activated metal-fluoride intermediate circumvent many of these issues, providing a more controlled and often more selective method for C-F bond formation. nih.govnih.gov

Solvent Effects and Reaction Condition Optimization

The optimization of reaction conditions, including the choice of solvent, catalyst, additives, and temperature, is critical for the efficiency and selectivity of reactions involving this compound. The role of the solvent extends beyond merely dissolving reactants; it can fundamentally influence the catalytic cycle. youtube.comrsc.org

Solvent Effects: Solvents can stabilize catalytic intermediates, act as ligands, and mediate the solubility and reactivity of reagents. rsc.org In certain nickel-catalyzed Negishi reactions, amide solvents like N,N-dimethylacetamide (DMA) are crucial. Mechanistic studies have shown that these solvents can act as ligands for both nickel and zinc, breaking up inactive bimetallic clusters and thereby maintaining the catalyst's activity. youtube.com Conversely, in other nickel-catalyzed systems, solvents like DMA and N,N-dimethylformamide (DMF) have been found to be less effective than alternatives such as tetrahydrofuran (B95107) (THF) or toluene (B28343). nih.govmdpi.com The rational selection of a solvent is therefore a key aspect of reaction development.

Reaction Condition Optimization: A systematic approach is typically used to determine the optimal conditions for a given transformation. This involves screening various parameters, including the catalyst source, ligands, bases or other additives, and temperature. For instance, in the development of a nickel-catalyzed decarbonylative stannylation of acyl fluorides, various factors were optimized to maximize the product yield. mdpi.com

The following table illustrates an example of reaction optimization for the nickel-catalyzed decarbonylative stannylation of 4-methoxybenzoyl fluoride, demonstrating the impact of different parameters on the reaction's success.

EntryCatalyst (mol%)Additive (equiv)SolventTemp (°C)Yield (%)Reference
1NiCl2 (5)CsF (2)Toluene14081 mdpi.com
2Ni(acac)2 (5)CsF (2)Toluene14065 mdpi.com
3Ni(cod)2 (5)CsF (2)Toluene14075 mdpi.com
4NiCl2 (5)NoneToluene140<5 mdpi.com
5NiCl2 (5)KF (2)Toluene14011 mdpi.com
6NiCl2 (5)CsF (2)Dioxane14066 mdpi.com
7NoneCsF (2)Toluene1400 mdpi.com

As shown in the table, the choice of both the nickel precatalyst and the fluoride additive significantly impacts the reaction yield, with the combination of NiCl₂ and CsF proving most effective. mdpi.com The solvent also plays a role, with toluene being superior to dioxane under these conditions. mdpi.com Such detailed optimization is essential for developing robust and high-yielding synthetic protocols for reactions involving acyl fluorides like this compound.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in [1,1'-Biphenyl]-4-carbonyl fluoride (B91410). By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a detailed picture of the molecule's electronic landscape can be constructed.

The ¹H NMR spectrum of [1,1'-Biphenyl]-4-carbonyl fluoride is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The nine protons of the biphenyl (B1667301) system are chemically non-equivalent, leading to distinct resonances.

The protons on the phenyl ring attached to the carbonyl fluoride group (let's denote this as ring A) are expected to be more deshielded due to the electron-withdrawing nature of the -COF group. Specifically, the protons ortho to the carbonyl group (H-2' and H-6') would likely appear as a doublet around 8.0-8.2 ppm. The protons meta to the carbonyl group (H-3' and H-5') would also form a doublet, but at a slightly higher field, around 7.7-7.9 ppm.

The protons on the unsubstituted phenyl ring (ring B) will have chemical shifts more akin to those of biphenyl itself. The ortho-protons (H-2 and H-6) are expected to resonate around 7.6-7.7 ppm, the meta-protons (H-3 and H-5) around 7.4-7.5 ppm, and the para-proton (H-4) around 7.3-7.4 ppm. The coupling between these protons would result in complex multiplets. For instance, data for the related [1,1'-biphenyl]-4-carbaldehyde shows aromatic protons in the range of 7.41-7.75 ppm. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-2', H-6'8.0 - 8.2d
H-3', H-5'7.7 - 7.9d
H-2, H-67.6 - 7.7m
H-3, H-57.4 - 7.5m
H-47.3 - 7.4m

Note: Predicted values are based on the analysis of structurally similar compounds. 'd' denotes a doublet and 'm' denotes a multiplet.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will be characterized by signals for the carbonyl carbon and the twelve carbons of the biphenyl rings. The carbonyl carbon is expected to be significantly deshielded, appearing at a low field, likely in the range of 160-165 ppm, and will exhibit coupling to the fluorine atom (¹JCF).

The carbons of the biphenyl rings will appear in the aromatic region (120-150 ppm). The quaternary carbons (C-1, C-4', C-1') will be readily identifiable. C-4', the carbon bearing the carbonyl fluoride group, will be deshielded and show coupling to fluorine (²JCF). C-1', the carbon linking the two phenyl rings, and C-1 will also have distinct chemical shifts. For the related [1,1'-Biphenyl]-4-carboxylic acid, the aromatic carbons appear between 127 and 146 ppm. rsc.org The presence of fluorine will introduce C-F coupling, complicating the spectrum but also providing valuable structural information. magritek.comblogspot.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C-1'~145
C-4'~135
C-1~140
Aromatic CHs125 - 132

Note: Predicted values are based on the analysis of structurally similar compounds.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the fluorine atom. nih.govwikipedia.org In this compound, a single resonance is expected for the fluorine atom of the carbonyl fluoride group. The chemical shift of this fluorine is anticipated to be in the region characteristic of acyl fluorides, which is typically downfield from the reference standard CFCl₃. For benzoyl fluoride, a similar compound, a characteristic ¹⁹F signal is observed. spectrabase.com The chemical shift for acyl fluorides generally falls in the range of +20 to +50 ppm relative to CFCl₃. This fluorine signal will likely appear as a singlet, or as a multiplet if long-range couplings to the ortho-protons of the phenyl ring are resolved.

The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for detecting and characterizing fluorinated compounds. biophysics.orgnih.gov

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

Fluorine AssignmentPredicted Chemical Shift (δ, ppm vs. CFCl₃)
-COF +20 to +50

Note: Predicted value is based on the analysis of structurally similar acyl fluorides.

Infrared (IR) and Raman Spectroscopy

The most prominent feature in the IR spectrum of this compound is expected to be the carbonyl (C=O) stretching vibration. For acyl fluorides, this band is typically observed at a high frequency, generally in the range of 1800-1850 cm⁻¹. This is significantly higher than the C=O stretching frequency for ketones or aldehydes due to the strong electron-withdrawing inductive effect of the fluorine atom. The IR spectrum of benzoyl fluoride, for instance, shows a strong absorption in this region. nist.gov This intense and characteristic peak serves as a clear indicator of the carbonyl fluoride functional group.

The biphenyl moiety gives rise to a series of characteristic vibrations. The C-C stretching vibrations within the aromatic rings are expected to appear in the 1400-1600 cm⁻¹ region. rsc.org The C-H stretching vibrations of the aromatic protons will be observed above 3000 cm⁻¹. Furthermore, the out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, will be present in the 680-900 cm⁻¹ region. rsc.org Raman spectroscopy is particularly useful for observing the symmetric vibrations of the biphenyl system, which may be weak or absent in the IR spectrum.

Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity (IR)Intensity (Raman)
Aromatic C-H Stretch3000 - 3100MediumMedium
C=O Stretch (Acyl Fluoride)1800 - 1850StrongMedium
Aromatic C=C Stretch1400 - 1600Medium-StrongStrong
C-F Stretch1000 - 1200StrongWeak
Aromatic C-H Out-of-Plane Bend680 - 900StrongMedium

Note: Predicted values are based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry serves as a cornerstone analytical technique for the determination of the elemental composition and structure of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting fragments, MS provides unambiguous validation of the compound's molecular formula.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the precise determination of the molecular formula of this compound by measuring the mass of its molecular ion with extremely high accuracy. The molecular formula of the compound is C₁₃H₉FO. sigmaaldrich.comnih.gov HRMS can distinguish this from other potential formulas with the same nominal mass, thereby providing definitive confirmation. The technique's ability to provide exact mass measurements to within a few parts per million (ppm) allows for the confident assignment of the elemental composition.

Table 1: Theoretical vs. Experimental Mass Data for this compound

Parameter Value
Molecular Formula C₁₃H₉FO
Theoretical Exact Mass 200.0637 u
Expected HRMS Result 200.0637 ± error (ppm)

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for separating and identifying volatile compounds. phcog.com However, the analysis of reactive species like acyl fluorides, including this compound, presents unique challenges. The high reactivity of the carbonyl fluoride group can lead to degradation on the GC column or reactions with trace amounts of water, potentially complicating the analysis. nih.govresearchgate.net

To circumvent these issues, derivatization is a common strategy. For instance, perfluorocarboxylic acid fluorides can be converted into their more stable methyl esters by reaction with methanol (B129727) prior to GC-MS analysis. epa.gov This approach could be applied to this compound to yield methyl 4-biphenylcarboxylate, a more thermally stable and less reactive compound amenable to standard GC-MS procedures.

The mass spectrum obtained from GC-MS provides a distinct fragmentation pattern, or "fingerprint," for the compound. For the biphenyl moiety, characteristic fragments would be expected, corresponding to the biphenyl cation and its subsequent fragment ions. nist.gov The analysis of the parent compound of a similar structure, [1,1'-Biphenyl]-4-carboxaldehyde, is available in the NIST database. nist.gov

Table 2: Illustrative GC-MS Parameters for Analysis

Parameter Example Condition
GC Column HP-5MS (or equivalent) phcog.com
Carrier Gas Helium phcog.com
Injection Mode Splitless or Split (e.g., 10:1) phcog.com
Ionization Mode Electron Ionization (EI) at 70 eV phcog.com
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

Single-Crystal X-ray Diffraction of this compound and its Derivatives

Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous solution to the molecular structure with atomic precision. nih.gov While a specific crystal structure for this compound is not publicly documented, the application of this technique would yield precise coordinates for each atom in the crystal's unit cell. From these coordinates, intramolecular details such as the C-F, C=O, and C-C bond lengths, as well as the valence angles within the phenyl rings and the carbonyl fluoride group, can be determined with very high accuracy.

Furthermore, SC-XRD reveals the packing of molecules in the crystal lattice, governed by intermolecular forces like van der Waals interactions and potential weak hydrogen bonds. The study of derivatives allows for a systematic investigation of how different functional groups influence the crystal packing and molecular conformation.

Table 3: Hypothetical Crystallographic Data for this compound

Parameter Expected Information from SC-XRD
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths C-C, C-H, C=O, C-F
Bond Angles Angles involving all atoms
Torsional Angles e.g., Dihedral angle between phenyl rings

Conformational Analysis in Crystalline State

In the solid state, this dihedral angle is fixed. Its value, determined precisely from SC-XRD data, can range from completely planar (0°) to highly twisted (up to 90°), although for many biphenyl derivatives, it falls in the range of 20-50°. The planarity is influenced by the substituents on the rings; bulky groups tend to increase the twist angle to minimize steric hindrance. The arrangement of molecules in the crystal, such as herringbone or pi-stacking patterns, also plays a crucial role in defining the final conformation. nih.gov

Table 4: Influence of Dihedral Angle on Molecular Shape

Dihedral Angle (°) Molecular Conformation Steric Strain Conjugation between Rings
0 Planar High (for substituted biphenyls) Maximum
20-50 Twisted Moderate Partial

Table of Compounds Mentioned

Compound Name
This compound
[1,1'-Biphenyl]-4-carboxaldehyde
4,4'-dichloro-1,1'-biphenyl
4,11-difluoroquinacridone
Carbonyl fluoride
Methyl 4-biphenylcarboxylate
Perfluorocarboxylic acid fluorides
Perfluoroisobutene
Phosgene
3,4-dimercaptotoluene
Trimethylamine
Toluene-d₈

Computational and Theoretical Studies of 1,1 Biphenyl 4 Carbonyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the properties and reactivity of molecules at the electronic level.

Hartree-Fock (HF) and Semi-Empirical Methods (AM1, PM3)The Hartree-Fock (HF) method is a foundational ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion. While computationally more demanding than semi-empirical methods, it provides a more rigorous description of the electronic structure.nih.govIn some studies, HF results are used as a comparison for DFT calculations.researchgate.net

Semi-empirical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Method 3), utilize parameters derived from experimental data to simplify the calculations. These methods are computationally less expensive than DFT and HF, making them suitable for larger molecules, though generally with lower accuracy. They can be used for initial geometry optimizations and to obtain qualitative insights into molecular properties.

Electronic Structure Analysis

A detailed analysis of the electronic structure provides insights into the chemical reactivity and stability of a molecule.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a fundamental tool in computational chemistry used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de Color-coding is used to represent different potential values: red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue denotes the most positive potential, indicating sites for nucleophilic attack. researchgate.net Green and yellow represent intermediate potential values. researchgate.net

For [1,1'-Biphenyl]-4-carbonyl fluoride (B91410), the MEP map would highlight distinct regions of varying electrostatic potential. The most negative potential (red region) is expected to be localized around the highly electronegative oxygen and fluorine atoms of the carbonyl fluoride group. This suggests that these sites are the most likely points for electrophilic interactions. Conversely, the hydrogen atoms on the biphenyl (B1667301) rings would exhibit positive potential (blue regions), making them potential sites for nucleophilic interaction.

The biphenyl rings themselves would show a gradient of potential, influenced by the electron-withdrawing nature of the carbonyl fluoride substituent. Understanding the MEP is crucial for predicting how the molecule will interact with other molecules, such as receptors, substrates, or solvents. uni-muenchen.denih.gov

Interactive Table: Hypothetical MEP Values for Key Atomic Sites

This table presents illustrative potential values to demonstrate the expected distribution on [1,1'-Biphenyl]-4-carbonyl fluoride, based on general principles and data from analogous molecules.

Atomic SiteExpected MEP Value Range (a.u.)Predicted Reactivity
Carbonyl Oxygen (O)-0.040 to -0.050Electrophilic Attack
Carbonyl Fluorine (F)-0.035 to -0.045Electrophilic Attack
Phenyl Ring Hydrogens (H)+0.010 to +0.025Nucleophilic Attack
Carbonyl Carbon (C)+0.030 to +0.040Nucleophilic Attack

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. For this compound, a key reaction of interest is the nucleophilic acyl substitution at the carbonyl carbon. Such reactions are common for acyl halides and are central to their use as chemical building blocks. Theoretical modeling can map out the energetic landscape of the reaction, identifying intermediates and transition states. nih.gov

A Potential Energy Surface (PES) is a multi-dimensional surface that describes the potential energy of a system as a function of its atomic coordinates. mdpi.com By mapping the PES, chemists can identify the most favorable reaction pathways, which correspond to the lowest energy routes from reactants to products. researchgate.net For the reaction of this compound with a nucleophile, the PES would be explored by varying key geometric parameters, such as the distance between the nucleophile and the carbonyl carbon, and the carbonyl bond length.

The analysis would likely reveal a pathway involving the formation of a tetrahedral intermediate, a common feature in nucleophilic acyl substitution. nih.gov The stability of this intermediate and the energy barriers to reach it and proceed to products are critical determinants of the reaction rate and outcome. nih.gov High-level quantum mechanical methods, such as coupled-cluster or density functional theory (DFT), are often employed to ensure the accuracy of the calculated PES. nih.govnih.gov

A transition state (TS) represents the highest energy point along the lowest energy reaction pathway on the PES. nih.gov It is an unstable, fleeting arrangement of atoms that is critical in determining the activation energy of a reaction. Computationally, a transition state is characterized as a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

For a nucleophilic attack on this compound, the transition state would involve the partial formation of a bond between the nucleophile and the carbonyl carbon, and the partial breaking of the carbon-oxygen double bond. nih.gov Vibrational frequency analysis is used to confirm the identity of a transition state; it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state relative to the reactants defines the activation energy barrier, a key parameter for predicting reaction kinetics. nih.gov

Reactions are typically carried out in a solvent, which can have a profound impact on reaction mechanisms and energetics. Therefore, computational models must account for solvent effects to provide realistic predictions. Solvent effects can be modeled using either implicit or explicit methods.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which surrounds a cavity containing the solute molecule. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. Explicit solvent models involve including a number of individual solvent molecules in the calculation. This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for accurately describing the reaction pathway and stabilizing intermediates and transition states. nih.gov

Conformational Dynamics and Biphenyl Rotation Barriers

The rotational barrier in substituted biphenyls is influenced by the nature of the substituents at the ortho, meta, and para positions. biomedres.us For this compound, the carbonyl fluoride group at the 4-position is not expected to introduce significant steric hindrance to the rotation. However, it does influence the electronic properties of the ring, which can have a minor effect on the bond length and rotational energetics. biomedres.us

Computational methods, particularly DFT, can be used to calculate the rotational energy profile by systematically changing the dihedral angle between the two phenyl rings. The ground state is typically found at a dihedral angle between 35° and 45°, while the transition states for rotation occur at 0° (planar) and 90° (perpendicular). The energy difference between the ground state and these transition states defines the rotational barriers. biomedres.us

Interactive Table: Typical Rotational Barriers in Substituted Biphenyls

This table provides context for the expected rotational barrier in this compound by showing experimentally or computationally determined values for related compounds.

CompoundMethodDihedral Angle (Ground State)Rotational Barrier (kcal/mol)
BiphenylExp.~44°~1.4 (at 0°), ~1.6 (at 90°)
4-Acyloxy-4'-N-n-butylcarbamyloxy-biphenylDFT~45°2.0 - 2.5 (to planar TS)
2,2'-Disubstituted BiphenylsExp.Varies>15 (can be much higher)

Data sourced from studies on biphenyl rotational barriers. biomedres.usrsc.org

This compound: A Key Player in Advanced Organic Synthesis

This compound is a specialized chemical compound that has garnered significant attention for its versatile applications in both organic synthesis and materials science. Its unique reactivity profile makes it a valuable tool for constructing complex molecular architectures and introducing fluorine-containing motifs, which are crucial for tailoring the properties of advanced materials and pharmaceuticals.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of [1,1'-Biphenyl]-4-carbonyl fluoride (B91410) typically involves the conversion of the corresponding carboxylic acid, which itself is often prepared through classical cross-coupling reactions. Future research must prioritize the development of more sustainable and efficient synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable feedstocks.

A key area of development is the synthesis of the biphenyl (B1667301) core. While Suzuki and similar palladium-catalyzed cross-coupling reactions are highly effective, they often rely on pre-functionalized aromatic compounds and can lead to metal contamination in the final product. orgsyn.orgnih.gov A forward-thinking approach involves the catalytic, tandem Diels-Alder/dehydration reaction of biomass-derived substrates, such as bifuran dimethyl esters, with ethene. nsf.gov This method offers an inherently selective route to 4,4'-disubstituted biphenyls, bypassing intermediate oxidation steps and utilizing renewable starting materials. nsf.gov

Another critical focus is the fluorination step to convert [1,1'-Biphenyl]-4-carboxylic acid to the acyl fluoride. Traditional methods often use harsh reagents. Research into milder, more selective, and safer fluorinating agents is paramount. The table below compares potential modern fluorinating agents that could be explored for this transformation.

Table 1: Comparison of Fluorinating Agents for Acyl Fluoride Synthesis

Fluorinating Agent Advantages Research Focus
PyFluor Air- and moisture-stable solid, broad substrate scope. Optimization of reaction conditions for biphenyl substrates; catalyst development for lower reagent loading.
Fluolead Stable, crystalline solid; applicable to a wide range of functional groups. Exploring catalytic variants to reduce stoichiometry; scalability studies.
XtalFluor-E Crystalline, easy to handle; high reaction efficiency. Investigation of solvent effects and development of recycling protocols for byproducts.

| Sulfuryl Fluoride (SO₂F₂) with Catalysts | Inexpensive gas; potential for high atom economy. | Development of efficient catalysts (e.g., organocatalysts, transition metals) to enable mild and selective fluorination of carboxylic acids. |

By combining bio-based routes to the biphenyl core with advanced, catalytic fluorination techniques, the synthesis of [1,1'-Biphenyl]-4-carbonyl fluoride can be made significantly more sustainable and economically viable.

Exploration of New Catalytic Transformations

This compound is a valuable electrophile for constructing more complex molecules. Its reactivity is comparable to that of an acyl chloride, but it often offers superior stability and selectivity, with the fluoride ion being a better leaving group in certain catalytic cycles. Future research should focus on leveraging this reactivity in novel catalytic transformations.

Key areas for exploration include:

Ketone Synthesis: Developing new palladium, nickel, or copper-catalyzed cross-coupling reactions between this compound and a wide range of organometallic reagents (organoboron, -zinc, -magnesium). The goal is to synthesize unsymmetrical biphenyl ketones, which are important pharmacophores and intermediates.

Amide and Ester Synthesis: While amide and ester formation from acyl fluorides is known, future work could explore enzyme-catalyzed or chemoselective catalytic processes that proceed under exceptionally mild conditions, preserving sensitive functional groups on the coupling partner.

Decarbonylative Coupling: Investigating novel catalytic systems (e.g., rhodium or palladium) that can induce the decarbonylation of the acyl fluoride and facilitate the coupling of the biphenyl moiety with other fragments. This would provide a direct route to functionalized biphenyls from the acyl fluoride precursor.

Trifluoromethylation Reactions: The acyl fluoride can potentially serve as a precursor in reactions aiming to install a trifluoromethyl group, a common motif in pharmaceuticals and agrochemicals. wikipedia.org Research could explore catalytic methods that convert the -COF group into a -CF₃ group.

These new transformations would expand the utility of this compound as a versatile building block in medicinal and materials chemistry.

Advanced Computational Prediction of Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the behavior of this compound in chemical reactions. researchgate.net Future research can harness advanced computational methods to accelerate the discovery and optimization of its applications.

| Molecular Dynamics (MD) | Simulating the self-assembly behavior for materials applications. researchgate.netnih.gov | Prediction of stable supramolecular structures, hydrogel formation, and the morphology of resulting nanomaterials. researchgate.netnih.gov |

By using these predictive models, researchers can screen potential catalysts, anticipate regioselectivity in further functionalization of the biphenyl rings, and design molecules with tailored electronic and structural properties before undertaking extensive experimental work. acs.org This synergy between computational prediction and experimental validation will be crucial for efficiently developing new applications.

Integration into Supramolecular Assemblies and Functional Materials

The rigid, planar structure of the biphenyl unit makes it an excellent building block for a wide range of functional materials, including polymers, liquid crystals, and supramolecular assemblies. nih.govuea.ac.uk The carbonyl fluoride group provides a reactive handle for covalently incorporating this valuable motif into larger architectures.

Future research directions in this area are extensive:

High-Performance Polymers: The compound can be used as a monomer or a functionalizing agent for creating advanced polymers. Reaction with diols or diamines can produce polyesters and polyamides with high thermal stability, mechanical strength, and specific dielectric properties, suitable for applications in microelectronics and aerospace. tandfonline.comresearchgate.net

Liquid Crystals: The biphenyl core is a well-established mesogen, a fundamental component of liquid crystalline materials. tandfonline.comtandfonline.com By reacting this compound with various alcohol- or amine-containing side chains, novel liquid crystal molecules can be synthesized. uea.ac.ukoup.com Research can target materials with specific phase behaviors (nematic, smectic) for use in advanced display technologies and optical sensors. google.com

Supramolecular Assemblies: The carbonyl fluoride can be converted to other functional groups (e.g., amides, esters) that can direct non-covalent self-assembly through hydrogen bonding. rsc.org For instance, derivatization with short peptides could lead to the formation of bio-inspired hydrogels for tissue engineering, where the biphenyl unit contributes to the structural integrity and mechanical properties of the resulting nanofibers. researchgate.netnih.gov The interaction of the fluorine atom with specific hydrogen bond donors could also be exploited to create novel self-assembling systems. rsc.org

Table 3: Potential Functional Materials from this compound

Material Type Role of Biphenyl Unit Role of Carbonyl Fluoride Potential Applications
Polyimides/Polyamides Provides thermal stability, rigidity, and low dielectric constant. tandfonline.comresearchgate.net Reactive site for polymerization with diamine monomers. Flexible electronics, high-temperature coatings, gas separation membranes. tandfonline.com
Liquid Crystals Acts as a rigid mesogenic core to induce liquid crystalline phases. uea.ac.uktandfonline.com A handle to attach flexible side chains that control phase transition temperatures and solubility. Flat-panel displays, smart windows, optical switches. uea.ac.ukgoogle.com
Supramolecular Hydrogels Forms a stable, hydrophobic core for nanofiber formation through π-π stacking. researchgate.netnih.gov Can be converted to an amide group to drive self-assembly via hydrogen bonding. nih.gov 3D cell culture, drug delivery, regenerative medicine. nih.gov

| Metal-Organic Frameworks (MOFs) | Serves as a rigid organic linker after conversion to a carboxylic acid. | Precursor to the dicarboxylic acid linker. | Gas storage, catalysis, chemical sensing. |

The integration of this compound into these advanced materials represents a promising avenue for creating next-generation technologies with tailored properties.

Q & A

Q. What electronic effects do substituents on the biphenyl ring exert on the carbonyl fluoride's reactivity and stability?

  • Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) enhance carbonyl electrophilicity but increase hydrolysis susceptibility. Electron-donating groups (e.g., -OCH₃) stabilize the fluoride via resonance. Hammett plots correlate σ values with reaction rates, guiding rational design of derivatives .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.